molecular formula C33H58N12O11 B15164924 L-Histidine, L-alanyl-L-threonyl-L-lysyl-L-seryl-L-lysyl-L-glutaminyl- CAS No. 199334-65-1

L-Histidine, L-alanyl-L-threonyl-L-lysyl-L-seryl-L-lysyl-L-glutaminyl-

Cat. No.: B15164924
CAS No.: 199334-65-1
M. Wt: 798.9 g/mol
InChI Key: DHEAOUKZBTWCQZ-SODAXZQHSA-N
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Description

L-Histidine, L-alanyl-L-threonyl-L-lysyl-L-seryl-L-lysyl-L-glutaminyl- is a complex peptide composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this peptide contributes to its distinct properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-alanyl-L-threonyl-L-lysyl-L-seryl-L-lysyl-L-glutaminyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery. This method can be more cost-effective and scalable for large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-alanyl-L-threonyl-L-lysyl-L-seryl-L-lysyl-L-glutaminyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Reduction reactions can modify disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Histidine, L-alanyl-L-threonyl-L-lysyl-L-seryl-L-lysyl-L-glutaminyl- has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Histidine, L-alanyl-L-threonyl-L-lysyl-L-seryl-L-lysyl-L-glutaminyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    L-Carnosine (β-alanyl-L-histidine): A dipeptide with antioxidant properties.

    Glycyl-L-histidyl-L-lysine: A tripeptide known for its regenerative properties.

Uniqueness

L-Histidine, L-alanyl-L-threonyl-L-lysyl-L-seryl-L-lysyl-L-glutaminyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics

Properties

CAS No.

199334-65-1

Molecular Formula

C33H58N12O11

Molecular Weight

798.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C33H58N12O11/c1-17(36)27(49)45-26(18(2)47)32(54)42-21(8-4-6-12-35)29(51)44-24(15-46)31(53)40-20(7-3-5-11-34)28(50)41-22(9-10-25(37)48)30(52)43-23(33(55)56)13-19-14-38-16-39-19/h14,16-18,20-24,26,46-47H,3-13,15,34-36H2,1-2H3,(H2,37,48)(H,38,39)(H,40,53)(H,41,50)(H,42,54)(H,43,52)(H,44,51)(H,45,49)(H,55,56)/t17-,18+,20-,21-,22-,23-,24-,26-/m0/s1

InChI Key

DHEAOUKZBTWCQZ-SODAXZQHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)N)O

Origin of Product

United States

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